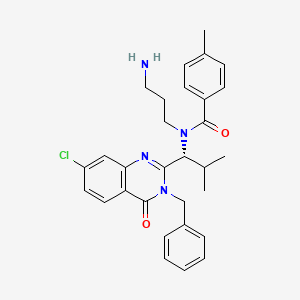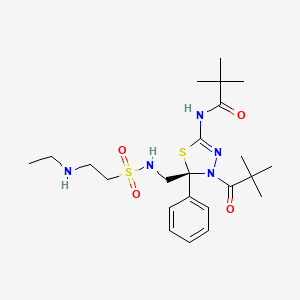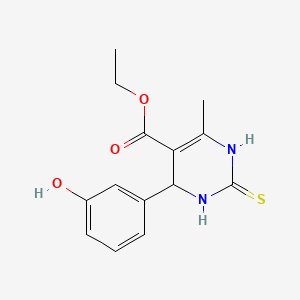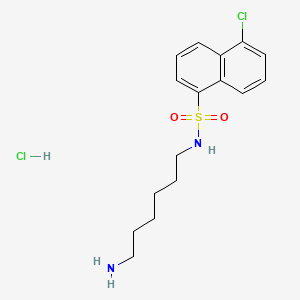
盐酸 N-(6-氨基己基)-5-氯-1-萘磺酰胺
描述
“N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride” is a less efficacious calmodulin antagonist than its chlorinated analogue, W-7 . It has a much lower affinity for calmodulin than does W-7 . A sixfold higher concentration of this compound as compared to W-7 is needed to effect 50% inhibition of cell proliferation in Chinese hamster ovary cells .
Synthesis Analysis
The synthesis of this compound involves the co-polymerisation of acrylamide, N-(6-aminohexyl)acrylamide hydrochloride, and a 5′(or 3′)-acrylamide-oligomer conjugate in 50% aqueous DMF .科学研究应用
Inhibition of Myosin Light Chain Kinase
W-7 Hydrochloride inhibits myosin light chain kinase, with an IC₅₀ value of 51 µM . Myosin light chain kinase plays a crucial role in muscle contraction, and its inhibition can be useful in studying muscle physiology and disorders.
Inhibition of Ca2±Calmodulin-Dependent Phosphodiesterase
W-7 Hydrochloride also inhibits Ca2±calmodulin-dependent phosphodiesterase, with an IC₅₀ value of 28 µM . This enzyme is involved in the breakdown of cyclic nucleotides, which are important signaling molecules in cells. Studying the inhibition of this enzyme can provide insights into cellular signaling pathways.
Antagonism of Calmodulin
As a calmodulin antagonist, W-7 Hydrochloride can block the interaction of calmodulin with its target proteins . Calmodulin is a calcium-binding protein that regulates various cellular processes. By antagonizing calmodulin, researchers can study the roles of this protein in cells.
Interaction with Other Calcium-Binding Proteins
In addition to calmodulin, W-7 Hydrochloride can also interact with other calcium-binding proteins, such as troponin C . This interaction can be useful in studying the roles of these proteins in calcium signaling.
Cell Permeability Studies
Due to its cell-permeable nature, W-7 Hydrochloride can be used in studies investigating the permeability of cell membranes .
Pharmacological Research
Given its interactions with various proteins and enzymes, W-7 Hydrochloride can be used in pharmacological research to develop new drugs or therapeutic strategies .
作用机制
Target of Action
W-7 Hydrochloride, also known as N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, is a selective antagonist of calmodulin . Calmodulin is a calcium-dependent protein that regulates the activity of a diverse array of enzymes, ion channels, and other proteins, thus playing diverse roles in cell function .
Mode of Action
W-7 Hydrochloride inhibits the Ca2±calmodulin-dependent phosphodiesterase and myosin light chain kinase with IC50 values of 28 μM and 51 µM, respectively . Two molecules of W-7 bind to calcium-binding domains in each calmodulin molecule, blocking its interaction with target proteins .
Biochemical Pathways
The inhibition of phosphodiesterase and myosin light chain kinase by W-7 Hydrochloride affects the calcium signaling pathway . This pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Result of Action
W-7 Hydrochloride induces apoptosis and has antitumor activity . It inhibits cell proliferation and induces G1 phase cell cycle arrest by downregulating cyclins and upregulating p21cip1 . It also induces apoptosis via caspase activation, partly through the elevation of intracellular calcium levels and mitochondrial membrane potential depolarization .
安全和危害
“N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride” can cause serious eye irritation and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves, protective clothing, eye protection, and face protection .
属性
IUPAC Name |
N-(6-aminohexyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2S.ClH/c17-15-9-5-8-14-13(15)7-6-10-16(14)22(20,21)19-12-4-2-1-3-11-18;/h5-10,19H,1-4,11-12,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMOSRLIFSCDBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65595-90-6 (Parent) | |
| Record name | W-7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061714270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10210719 | |
| Record name | N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride | |
CAS RN |
61714-27-0 | |
| Record name | W-7 Hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61714-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | W-7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061714270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7)?
A1: N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7) primarily targets calmodulin, a ubiquitous calcium-binding protein involved in numerous cellular processes. [, , , , , , , , , ]
Q2: What are the downstream effects of N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7) on cellular processes?
A2: W-7's interaction with calmodulin can influence a wide range of cellular processes, including:
- Calcium signaling: W-7 can induce intracellular calcium release from the endoplasmic reticulum and affect calcium influx. [, , , ]
- Cellular contractility: In smooth muscle cells, W-7 can inhibit contraction, potentially by interfering with calmodulin's role in regulating myosin light chain kinase. [, , ]
- Cellular growth and differentiation: Studies show W-7 can affect the growth of certain cell types, including cancer cells and hematopoietic progenitor cells. [, ]
- Virus maturation: W-7 has been shown to inhibit the maturation of Sindbis virus, possibly by affecting phosphorylation events involving calmodulin. []
Q3: Does N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7) always act as a calmodulin antagonist?
A4: While often used as a calmodulin antagonist, W-7's effects can be complex and context-dependent. Some studies report that W-7 can actually increase intracellular calcium levels, contrary to the expected effects of a typical antagonist. [, , ] This suggests W-7 might interact with additional cellular targets or influence calcium homeostasis through indirect mechanisms.
Q4: How does N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7)'s effect on intracellular calcium differ from other calmodulin inhibitors?
A5: Interestingly, some studies report that W-7, unlike other calmodulin inhibitors like trifluoperazine and phenoxybenzamine, can induce significant increases in intracellular calcium levels. [] This difference highlights the complexity of W-7's interaction with cellular systems and underscores the need for further investigation into its precise mechanisms of action.
Q5: Is N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7) specific to calmodulin?
A6: While W-7 exhibits a strong affinity for calmodulin, its specificity is not absolute. Research suggests that it may interact with other cellular components, potentially contributing to its observed effects on calcium signaling and other processes. [, ]
Q6: What is the molecular formula and weight of N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride?
A7: The molecular formula of N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride is C16H20ClN3O2S • HCl, and its molecular weight is 390.33 g/mol. []
Q7: What is known about the stability of N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7) under various conditions?
A7: The provided literature primarily focuses on the cellular effects of W-7. Information on its stability under various conditions, such as temperature, pH, and light exposure, is limited within these studies. Further investigation is necessary to determine its stability profile for various research and potential application purposes.
Q8: What is known about the toxicity and safety profile of N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7)?
A12: While the provided literature doesn't focus on comprehensive toxicological assessments, some studies indicate that W-7 can induce cell death at certain concentrations. [, ] This highlights the importance of carefully considering appropriate dosages and exposure times when using W-7 in experimental settings. Thorough toxicity evaluations would be essential before considering any translational applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






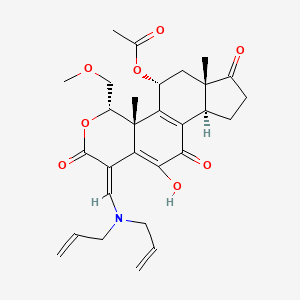
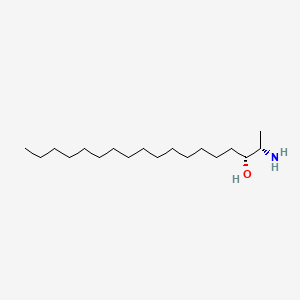
![Diethyl 6-methoxy-5,7-dihydroindolo[2,3-b]carbazole-2,10-dicarboxylate](/img/structure/B1684008.png)
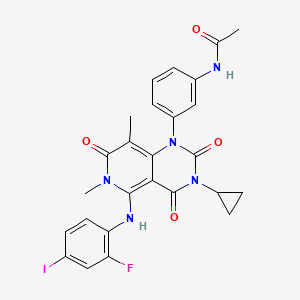

![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-methyl-1H-pyrazol-5-YL]-6-ethylbenzene-1,3-diol](/img/structure/B1684014.png)

![1-(2-(dimethylamino)ethyl)-3-(((2R,4aS,5R,10bS)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl)methyl)urea](/img/structure/B1684020.png)
